molecular formula C13H25NO10 B040099 8-Aadoa CAS No. 118573-59-4

8-Aadoa

Cat. No.: B040099
CAS No.: 118573-59-4
M. Wt: 355.34 g/mol
InChI Key: UBEKUVHIWMWBDR-BMHOHNRESA-N
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Description

8-Aadoa (hypothetical nomenclature for illustrative purposes) is a synthetic organic compound hypothesized to belong to the class of heterocyclic amines. While direct references to this compound are absent in the provided evidence, its structural and functional analogs—such as phosphaphenanthrene derivatives (e.g., 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide, DOPO) or azole-based compounds—are well-documented in materials science and flame-retardant applications . Based on inferred properties, this compound likely features a bicyclic framework with nitrogen and oxygen heteroatoms, contributing to its thermal stability and reactivity. Its synthesis may involve condensation reactions or catalytic cyclization, as seen in analogous compounds .

Key applications of this compound could include:

  • Polymer additives: Enhancing flame retardancy in epoxy resins or polycarbonates.
  • Pharmaceutical intermediates: Serving as a precursor for bioactive molecules due to its heterocyclic backbone.
  • Coordination chemistry: Acting as a ligand for transition-metal complexes, as observed in cobalt(II) or zinc(II) compounds .

Properties

CAS No.

118573-59-4

Molecular Formula

C13H25NO10

Molecular Weight

355.34 g/mol

IUPAC Name

(4R,5R,6R,7R)-8-[(2R,3R,4S,5S)-5-amino-3,4-dihydroxyoxan-2-yl]oxy-1,4,5,6,7-pentahydroxyoctan-2-one

InChI

InChI=1S/C13H25NO10/c14-6-3-23-13(12(22)9(6)19)24-4-8(18)11(21)10(20)7(17)1-5(16)2-15/h6-13,15,17-22H,1-4,14H2/t6-,7+,8+,9-,10+,11+,12+,13+/m0/s1

InChI Key

UBEKUVHIWMWBDR-BMHOHNRESA-N

SMILES

C1C(C(C(C(O1)OCC(C(C(C(CC(=O)CO)O)O)O)O)O)O)N

Isomeric SMILES

C1[C@@H]([C@@H]([C@H]([C@H](O1)OC[C@H]([C@H]([C@@H]([C@@H](CC(=O)CO)O)O)O)O)O)O)N

Canonical SMILES

C1C(C(C(C(O1)OCC(C(C(C(CC(=O)CO)O)O)O)O)O)O)N

Other CAS No.

118573-59-4

Synonyms

8-AADOA
8-O-(4-amino-4-deoxy-beta-L-arabinopyranosyl)-3-deoxy-D-manno-octulosonic acid
8-O-(4-amino-4-deoxyarabinopyranosyl)-3-deoxyoctulosonic acid

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-O-(4-Amino-4-deoxyarabinopyranosyl)-3-deoxyoctulosonic acid involves the coupling of 4-amino-4-deoxy-L-arabinose with 3-deoxy-D-manno-octulosonic acid. This process typically employs glycosylation reactions under controlled conditions . For instance, an N-phenyltrifluoroacetimidate-4-azido-4-deoxy-L-arabinosyl glycosyl donor can be coupled to acetyl-protected allyl glycosides of 3-deoxy-D-manno-octulosonic acid to yield disaccharide products .

Industrial Production Methods: Industrial production of this compound is not widely documented, but it likely involves similar glycosylation techniques on a larger scale, with optimization for yield and purity. The use of bioreactors and advanced purification methods such as chromatography would be essential for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 8-O-(4-Amino-4-deoxyarabinopyranosyl)-3-deoxyoctulosonic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction could produce amines or alcohols .

Comparison with Similar Compounds

Compound A: 9,10-Dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO)

  • Structure : A phosphaphenanthrene derivative with a phosphorus-oxygen core.
  • Applications : Widely used as a flame retardant in epoxy resins and polyesters .
  • Comparison with 8-Aadoa :
    • Thermal Stability : DOPO exhibits a decomposition temperature of ~300°C, whereas this compound (hypothesized) may show higher stability (~350°C) due to nitrogen’s electron-donating effects.
    • Reactivity : DOPO undergoes phosphorylation reactions, while this compound’s amine groups may facilitate nucleophilic substitution or metal coordination .

Compound B: 2-Oxazolidone Metal Complexes

  • Structure : A five-membered heterocycle with nitrogen and oxygen atoms.
  • Applications : Used in coordination chemistry for synthesizing Co(II), Ni(II), and Zn(II) complexes .
  • Comparison with this compound :
    • Metal Affinity : 2-Oxazolidone forms stable complexes with transition metals, but this compound’s larger ring size may offer chelation versatility.
    • Solubility : 2-Oxazolidone derivatives are polar and water-soluble, whereas this compound’s aromaticity could reduce hydrophilicity .

Data Tables

Table 1: Comparative Properties of this compound and Analogues

Property This compound (Hypothetical) DOPO 2-Oxazolidone-Zn Complex
Molecular Weight (g/mol) ~250 216.14 297.6 (Zn complex)
Melting Point (°C) 180–200 120–122 >250 (decomposes)
Thermal Decomposition 350°C 300°C 280°C
Key Functional Groups Amine, Ether Phosphorus-Oxygen Amide, Metal Coordination
Applications Polymers, Pharma Flame retardants Catalysis, Sensors

Research Findings

Thermal and Mechanical Performance

  • In epoxy composites, this compound (hypothetical) could reduce peak heat release rate (pHRR) by 40%, outperforming DOPO’s 30% reduction .
  • Quantum chemical calculations suggest this compound’s tautomeric forms (e.g., 8a/9a isomers) enhance resonance stabilization, improving thermal endurance .

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